Boc-L-2-Carbamoylphenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

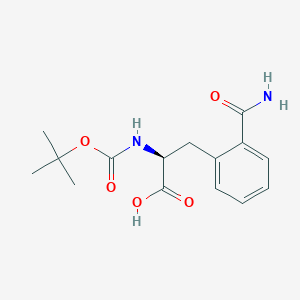

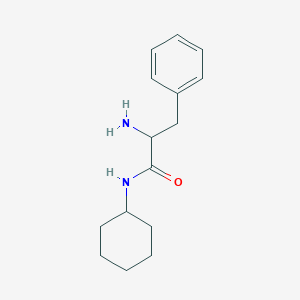

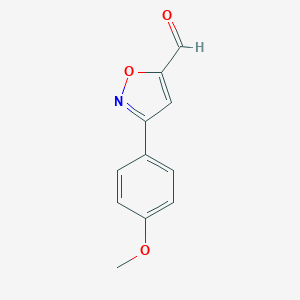

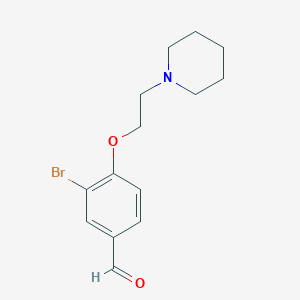

Boc-L-2-Carbamoylphenylalanine is a biochemical used for proteomics research . It has a molecular formula of C15H20N2O5 and a molecular weight of 308.33 .

Molecular Structure Analysis

The IUPAC name for Boc-L-2-Carbamoylphenylalanine is (2S)-3-[2-(aminocarbonyl)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis

Boc-L-2-Carbamoylphenylalanine is an almost white powder . It has a melting point range of 161 - 165 C . It should be stored at a temperature between 0 - 8 C .Aplicaciones Científicas De Investigación

- Application : This compound could potentially be used in the dual protection of amino functions, a common procedure in organic synthesis .

- Method : The Boc group (tert-butyl carbamate) is often used to protect amino functions during synthesis. This involves the addition of the Boc group to the amino function, protecting it from reactions until it is removed later in the synthesis .

- Results : The use of Boc groups in dual protection has been shown to facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Dual Protection of Amino Functions

Proteomics Research

- Application : This compound could potentially be used in the chemoselective BOC protection of amines .

- Method : The BOC protection of amines is a common procedure in organic synthesis. This involves the addition of the BOC group to the amine, protecting it from reactions until it is removed later in the synthesis .

- Results : This method has been shown to be efficient and expeditious, providing almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Application : The nitrogen-containing carbamate or BOC amine compounds, such as “Boc-L-2-Carbamoylphenylalanine”, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

- Method : One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .

- Results : The use of BOC anhydride in the synthesis of biologically active molecules has been shown to be effective, although the specific results can vary depending on the particular molecule being synthesized .

Chemoselective BOC Protection of Amines

Synthesis of Biologically Active Molecules

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPVOXUPJFIODB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-2-Carbamoylphenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)